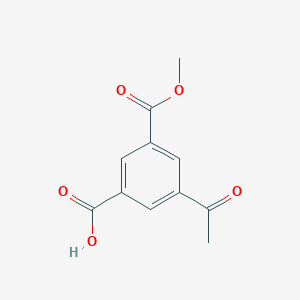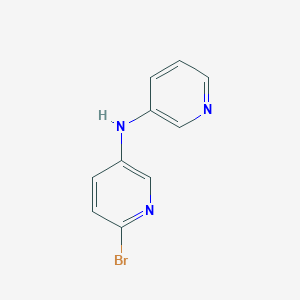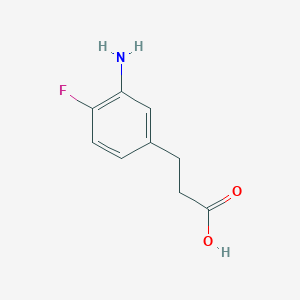
2-Bromo-3-(trifluoromethoxy)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(trifluoromethoxy)anisole is an organic compound with the molecular formula C8H6BrF3O2 It is a derivative of anisole, where the methoxy group is substituted with a trifluoromethoxy group and a bromine atom is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethoxy)anisole typically involves the bromination of 3-(trifluoromethoxy)anisole. One common method is to dissolve m-bromophenol in a sodium hydroxide solution, followed by the slow addition of dimethyl sulfate while stirring. The mixture is then heated to allow the reaction to proceed, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(trifluoromethoxy)anisole undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the benzene ring can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by nucleophiles under appropriate conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Electrophilic Substitution: Products include nitro and sulfonic acid derivatives of the compound.
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the aryl bromide with an aryl boronic acid.
Aplicaciones Científicas De Investigación
2-Bromo-3-(trifluoromethoxy)anisole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(trifluoromethoxy)anisole involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The trifluoromethoxy group enhances the compound’s reactivity by stabilizing intermediates and transition states. The bromine atom facilitates coupling reactions by serving as a leaving group in the presence of palladium catalysts .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromoanisole: Similar structure but lacks the trifluoromethoxy group.
4-Bromo-2-(trifluoromethoxy)anisole: Similar structure with different substitution pattern.
2-Bromoanisole: Similar structure but lacks the trifluoromethoxy group.
Uniqueness
2-Bromo-3-(trifluoromethoxy)anisole is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it valuable in various synthetic applications .
Propiedades
Fórmula molecular |
C8H6BrF3O2 |
|---|---|
Peso molecular |
271.03 g/mol |
Nombre IUPAC |
2-bromo-1-methoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H6BrF3O2/c1-13-5-3-2-4-6(7(5)9)14-8(10,11)12/h2-4H,1H3 |
Clave InChI |
DGEDLRNQSAJFMU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14852519.png)

![1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone](/img/structure/B14852538.png)
